![molecular formula C9H18 B3056729 4,6-Dimethyl-1-heptene CAS No. 7379-69-3](/img/structure/B3056729.png)
4,6-Dimethyl-1-heptene
Overview
Description
4,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18 . It has a molecular weight of 126.2392 .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-1-heptene consists of nine carbon atoms and eighteen hydrogen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
4,6-Dimethyl-1-heptene has several physical and chemical properties. It has a normal boiling temperature, a critical temperature, and a critical pressure . It also has a specific density and an enthalpy of vaporization or sublimation as a function of temperature .Scientific Research Applications
Polymer Chemistry and Plastics
4,6-Dimethyl-1-heptene is a valuable monomer in polymer chemistry. It can be polymerized to form high-density polyethylene (HDPE) or copolymerized with other monomers to create specialized plastics. HDPE, known for its excellent chemical resistance, durability, and low water absorption, is widely used in packaging, pipes, and containers . Additionally, 4,6-dimethyl-1-heptene contributes to the composition of certain plastics, such as those used in automotive parts and electrical insulation .
Safety and Hazards
properties
IUPAC Name |
4,6-dimethylhept-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNZCWHTXTQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540820 | |
Record name | 4,6-Dimethylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-heptene | |
CAS RN |
7379-69-3 | |
Record name | 4,6-Dimethylhept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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